molecular formula C8H16N2O4 B8758305 Cyclohexylhydrazine oxalate CAS No. 61781-26-8

Cyclohexylhydrazine oxalate

Cat. No.: B8758305
CAS No.: 61781-26-8
M. Wt: 204.22 g/mol
InChI Key: WXUUUYNETWHLTJ-UHFFFAOYSA-N
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Description

Contextualization within Hydrazine (B178648) and Oxalate (B1200264) Compound Families

Cyclohexylhydrazine (B1595531) oxalate is comprised of two key components: the cyclohexylhydrazine cation and the oxalate anion. This places it within two distinct families of chemical compounds.

The hydrazine family consists of derivatives of the inorganic compound hydrazine (N₂H₄). Substituted hydrazines are formed by replacing one or more hydrogen atoms with organic groups. google.com Cyclohexylhydrazine is a monosubstituted hydrazine, where a cyclohexyl group is attached to one of the nitrogen atoms. Hydrazines are notable for their basicity and nucleophilicity, properties that make them useful in a wide range of chemical reactions. google.comescholarship.org

The oxalate family originates from oxalic acid (C₂H₂O₄), a naturally occurring dicarboxylic acid. extramarks.comdoctorkiltz.com Oxalates are the salts or esters of this acid. extramarks.comontosight.ai Oxalic acid is known for its ability to act as a bidentate ligand, forming coordination compounds, and its salts often exhibit distinct physical properties, such as insolubility in the case of calcium oxalate. extramarks.comdoctorkiltz.comnih.gov In the context of Cyclohexylhydrazine oxalate, the oxalic acid is used to form a stable, crystalline salt with the cyclohexylhydrazine base, which is often a liquid or low-melting solid in its pure form. google.com This salt formation facilitates easier handling, storage, and measurement of the hydrazine component for chemical reactions.

The properties of the parent compounds that constitute this compound are summarized in the table below.

Table 1: Physicochemical Properties of Parent Compounds

Property Cyclohexylhydrazine chemsrc.com Oxalic Acid extramarks.com
Molecular Formula C₆H₁₄N₂ C₂H₂O₄
Molecular Weight 114.19 g/mol 90.03 g/mol (anhydrous)
Boiling Point 210.9 ± 7.0 °C Decomposes
Melting Point 46-50 °C 101.5 °C (dihydrate)

| Appearance | - | White crystalline solid |

Significance of this compound in Chemical Research

The primary significance of this compound in chemical research lies in its role as a synthetic intermediate and building block, particularly for the synthesis of nitrogen-containing heterocyclic compounds. These structures form the core of many pharmaceutically active molecules.

Research has demonstrated its utility in the following areas:

Synthesis of Pyrazoles: this compound is a key reagent in the synthesis of substituted pyrazoles. prepchem.comnih.govduke.edu Pyrazoles are a class of heterocyclic compounds that are scaffolds for molecules with a wide range of biological activities. For instance, it has been used in the preparation of pyrazole-based agonists for the apelin receptor, which is a target for treating cardiometabolic diseases. nih.govduke.edu

Synthesis of Other Heterocycles: The compound is also employed in reactions to create other complex molecules. It has been used in the synthesis of pyrazole (B372694) or indole (B1671886) ring-containing compounds and in the C3-alkylation of quinoxalin-2(1H)-ones, showcasing its versatility as a source of the cyclohexylhydrazine moiety. ktu.edursc.org

Precursor for Drug Discovery: Due to its role in constructing complex molecular frameworks, this compound is valuable in drug discovery and medicinal chemistry. It has been utilized in the synthesis of compounds investigated for potential use as agents for treating conditions like diabetes and hyperlipidemia. googleapis.com

The following table summarizes some of the key synthetic applications of this compound documented in chemical literature.

Table 2: Selected Synthetic Applications of this compound

Application Resulting Compound Class Research Focus
Reaction with ethyl acetoacetate (B1235776) prepchem.com Pyrazoles Synthesis of 2-cyclohexyl-3-hydroxy-5-methylpyrazole
Reaction with diketones nih.govduke.edu Pyrazoles Synthesis of potent agonists for the apelin receptor
Reaction with diethyl ethoxymethylenemalononate googleapis.com Pyrazole derivatives Development of agents for diabetes and hyperlipidemia

Overview of Current Research Themes and Challenges

Current research involving this compound continues to focus on its application in synthetic organic chemistry. The primary theme is the development of novel, efficient synthetic methodologies to access complex molecular architectures for potential use in pharmaceuticals and materials science.

Current Research Themes:

Novel Heterocycle Synthesis: Researchers are continuously exploring new reactions where this compound can serve as a key building block for diverse heterocyclic systems. ktu.edulu.se

One-Pot Reactions: The development of one-pot synthesis procedures that utilize this compound is an active area. These methods aim to improve reaction efficiency, reduce waste, and simplify the synthesis of complex target molecules. ktu.edu

Medicinal Chemistry: The compound remains a staple in the toolbox of medicinal chemists for generating libraries of novel compounds for biological screening. nih.govduke.edugoogleapis.com

Challenges in Research:

Control of Regioselectivity: In reactions such as pyrazole synthesis, the use of substituted hydrazines like cyclohexylhydrazine can lead to the formation of multiple isomers. escholarship.orgnih.gov For example, the reaction can result in a mixture of N1- and N2-substituted pyrazoles, which often requires careful chromatographic separation. The nucleophilicity of the different nitrogen atoms in the hydrazine can influence this isomeric ratio. escholarship.org

Reaction Optimization: Syntheses involving this compound can be sensitive to reaction conditions. Achieving high yields and preventing the formation of byproducts or decomposition often requires careful optimization of solvents, temperature, and catalysts. lu.se

Product Stability: In some synthetic pathways, the resulting heterocyclic products derived from this compound may exhibit instability under certain conditions, potentially leading to decomposition or ring fragmentation during the reaction or purification steps. lu.se

Properties

CAS No.

61781-26-8

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

cyclohexylhydrazine;oxalic acid

InChI

InChI=1S/C6H14N2.C2H2O4/c7-8-6-4-2-1-3-5-6;3-1(4)2(5)6/h6,8H,1-5,7H2;(H,3,4)(H,5,6)

InChI Key

WXUUUYNETWHLTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NN.C(=O)(C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Cyclohexylhydrazine Oxalate

Direct Synthetic Routes to Cyclohexylhydrazine (B1595531) Oxalate (B1200264)

Direct routes to cyclohexylhydrazine oxalate are characterized by the straightforward reaction between a cyclohexylhydrazine source and an oxalic acid derivative. This method is the most common and direct pathway to obtaining the salt.

The principal method for preparing this compound involves a direct acid-base reaction between cyclohexylhydrazine and oxalic acid. ontosight.ai This synthesis is typically achieved by combining the two reactants in a suitable solvent. The reaction is analogous to the formation of other hydrazine (B178648) derivative salts, where the basic hydrazine compound is neutralized by the carboxylic acid to form a stable salt. ontosight.ai For instance, the synthesis of tetrabenazine (B1681281) oxalate is successfully performed by grinding the parent compound with oxalic acid, a mechanochemical method that highlights the favorability of the salt formation. mdpi.com

The reaction can be represented as: C₆H₁₁NHNH₂ + HOOC-COOH → [C₆H₁₁NHNH₃]⁺[HOOC-COO]⁻

Depending on the stoichiometry, a di-salt could also potentially be formed: 2 C₆H₁₁NHNH₂ + HOOC-COOH → [C₆H₁₁NHNH₃]₂⁺[⁻OOC-COO⁻]

This direct combination is a common strategy for converting liquid or unstable free hydrazines into solid, more stable salts that are easier to handle, purify, and store. The use of oxalic acid derivatives, such as esters like diethyl oxalate, can also be employed, typically in reactions that proceed through a condensation mechanism rather than a simple acid-base neutralization. ajgreenchem.com

The formation of this compound is governed by a proton transfer mechanism. Hydrazine and its derivatives are bases, while oxalic acid is a di-basic acid. scielo.org.za The reaction involves the protonation of one of the nitrogen atoms of the hydrazine moiety by a proton from one of the carboxylic acid groups of oxalic acid. mdpi.com The resulting product is an ionic salt composed of a cyclohexylhydrazinium cation and an oxalate or hydrogenoxalate anion. scielo.org.za

Control over the specific salt formed (e.g., mono-salt vs. di-salt) is critical and depends on several factors:

Stoichiometry: The molar ratio of cyclohexylhydrazine to oxalic acid is a primary determinant of the product. An equimolar ratio typically favors the formation of the monohydrazinium salt.

Reaction Temperature: Temperature can significantly influence the final product. In the synthesis of dihydrazinium oxalate from hydrazine hydrate, conducting the reaction above 25°C leads to the formation of the monohydrazinium salt, indicating the thermal instability of the di-salt. scielo.org.za

pKa Values: The acidity of oxalic acid and the basicity of cyclohexylhydrazine dictate the extent of proton transfer. Hydrazine is a weaker base than ammonia (B1221849) but can form both hydrazinium (B103819) (+1) and hydrazinium (+2) salts. scielo.org.za Oxalic acid is a relatively strong dicarboxylic acid, capable of forming both hydrogenoxalate (HC₂O₄⁻) and oxalate (C₂O₄²⁻) anions. scielo.org.za

The crystal lattice of the resulting salt is stabilized by extensive hydrogen bonding between the hydrazinium cations and the oxalate anions. scielo.org.za In related structures, each oxalate group can be surrounded by multiple hydrazinium ions, creating a stable three-dimensional network. scielo.org.za

Process Optimization in this compound Synthesis

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize yield, ensure purity, and obtain the desired salt form. Key parameters for optimization are derived from studies on related hydrazine and oxalate salt formations.

Solvent Selection: The choice of solvent is crucial. Polar solvents like methanol, ethanol, or acetic acid are often used. organic-chemistry.org Acetic acid, in particular, has been shown to accelerate the rate of reaction between hydrazine salts and other reagents. organic-chemistry.org For direct salt formation, a solvent in which the product salt is sparingly soluble can facilitate isolation via precipitation.

Temperature Control: As noted previously, temperature is a critical factor for controlling the stoichiometry of the salt. To obtain di-salts of hydrazines with dicarboxylic acids, lower temperatures (e.g., below 25°C) may be necessary to prevent thermal transformation into the mono-salt. scielo.org.za

Reagent Purity and Ratio: The purity of the starting cyclohexylhydrazine and oxalic acid is essential for a clean reaction. Precise control of the molar ratio is the primary method for targeting either the mono- or di-oxalate salt. scielo.org.za

Purification Method: Purification of the final product typically involves recrystallization from a suitable solvent system to remove any unreacted starting materials or byproducts. The choice of solvent will depend on the solubility properties of the specific oxalate salt. In some synthetic applications, chromatographic purification may be required, although the salt form can sometimes present challenges. nih.gov

Table 2: Key Parameters for Process Optimization
ParameterObjectiveTypical Conditions / MethodsReference
TemperatureControl salt stoichiometry (mono- vs. di-salt)Lower temperatures (<25°C) may favor di-salt formation. scielo.org.za
SolventInfluence reaction rate and product isolationPolar solvents (e.g., EtOH, MeOH, AcOH) are common. Acetic acid can accelerate the reaction. organic-chemistry.org
StoichiometrySelect for desired salt formEquimolar amounts of hydrazine and oxalic acid for mono-salt; 2:1 ratio for di-salt. scielo.org.za
PurificationAchieve high purity of the final productRecrystallization is the most common method for crystalline salts. nih.gov

Reaction Conditions and Yield Enhancement

The primary synthesis of the precursor, cyclohexylhydrazine, is often achieved through the reaction of cyclohexylamine (B46788) with chloramine (B81541). google.com The reaction conditions are critical for maximizing the yield and minimizing the formation of byproducts.

The process involves bubbling gaseous chloramine through purified cyclohexylamine. google.com The temperature of the reaction mixture is typically maintained between 21-27°C using a water bath to manage the exothermic nature of the reaction. google.com After the introduction of chloramine is complete, the reaction mixture is allowed to stand for a period, often around one hour at room temperature, to ensure the reaction proceeds to completion. google.com A white solid, identified as cyclohexylamine hydrochloride, precipitates during the reaction and is subsequently removed by filtration. google.com

Research into the reaction has shown that lower initial concentrations of chloramine are conducive to achieving higher yields of cyclohexylhydrazine. google.com The reaction is generally complete in under an hour across various reactant concentrations. google.com The resulting liquid filtrate, containing cyclohexylhydrazine dissolved in excess cyclohexylamine, is then carried forward for purification and conversion to the oxalate salt. google.com

Table 1: Effect of Reactant Concentration on Cyclohexylhydrazine Yield

RunChloramine Concentration (mol/liter)Reaction Time (hours)Cyclohexylhydrazine Yield (%)
10.5145
20.3155
30.1170
40.1270

This table illustrates that lower initial chloramine concentrations can lead to significantly higher yields of the desired cyclohexylhydrazine product. Data derived from experimental runs under controlled conditions. google.com

Purification Techniques and Purity Assessment

The purification of this compound is a multi-step process that begins with the isolation of the crude cyclohexylhydrazine base. The liquid filtrate obtained after the initial reaction is subjected to fractional distillation, typically in an inert atmosphere of dry nitrogen, to separate the higher-boiling cyclohexylhydrazine from the unreacted cyclohexylamine. google.com

Once the cyclohexylhydrazine base is isolated, it is converted to its oxalate salt to enhance stability. This is achieved by reacting the base with oxalic acid. The resulting this compound is a white crystalline substance. google.com The primary method for purifying this salt is recrystallization from an alcohol solvent. google.com This process effectively removes impurities, yielding a product with a sharp melting point, which is a key indicator of purity. google.comdss.go.th For instance, the oxalate derivative of the similar compound n-butylhydrazine presents as a white crystalline substance with a melting point of 163-164°C after recrystallization from alcohol. google.com

Purity assessment combines classical and modern analytical techniques. Historically, the hydrazine content was determined by the iodate (B108269) method, while chloride impurities were quantified using the Volhard method. google.com In modern synthetic chemistry, a range of spectroscopic and chromatographic methods are employed for comprehensive purity analysis and characterization. These include:

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine purity and confirm the mass of the compound. lu.senih.gov

Thin-Layer Chromatography (TLC) for rapid purity checks during the synthesis and purification process. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of the final product. nih.gov

Table 2: Summary of Purification and Purity Assessment Methods

MethodPurposeDescriptionReference(s)
Purification
Fractional DistillationIsolation of BaseSeparates cyclohexylhydrazine from unreacted cyclohexylamine under a nitrogen atmosphere. google.com
RecrystallizationPurification of SaltDissolving the crude oxalate salt in hot alcohol and allowing it to cool, forming pure crystals. google.com
Purity Assessment
Melting PointPurity IndicationA sharp, defined melting point range indicates high purity of the crystalline salt. google.comdss.go.th
Iodate MethodQuantitationA classical titrimetric method to determine the concentration of the hydrazine moiety. google.com
LC-MSPurity & IdentityChromatographically separates components and provides mass-to-charge ratio for identity confirmation. lu.senih.gov
NMR SpectroscopyStructure ElucidationProvides detailed information about the molecular structure of the compound. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of Cyclohexylhydrazine Oxalate

Vibrational Spectroscopy for Molecular Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule. For Cyclohexylhydrazine (B1595531) Oxalate (B1200264), the resulting spectra would be a superposition of the vibrational modes of the cyclohexylhydrazinium cation and the oxalate anion.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

The FTIR spectrum of Cyclohexylhydrazine Oxalate is expected to exhibit characteristic absorption bands corresponding to the vibrations of both the cyclohexylhydrazinium cation and the oxalate anion.

The cyclohexylhydrazinium cation (C₆H₁₁NH₂NH₃⁺) would display several key vibrational modes. The N-H stretching vibrations of the -NH₂ and -NH₃⁺ groups are anticipated in the broad region of 3300-2800 cm⁻¹. The presence of the positive charge on the nitrogen atom in the -NH₃⁺ group typically broadens and shifts these bands to lower wavenumbers compared to a neutral amine. The C-H stretching vibrations of the cyclohexane (B81311) ring are expected in the 3000-2850 cm⁻¹ range. Furthermore, N-H bending vibrations would likely appear around 1600-1500 cm⁻¹, and C-N stretching vibrations are expected in the 1250-1020 cm⁻¹ region.

The oxalate anion (C₂O₄²⁻) has a well-characterized FTIR spectrum. Key absorption bands for the oxalate anion in various salts are consistently observed. The most prominent feature is the strong, broad asymmetric C=O stretching vibration, typically found in the 1650-1610 cm⁻¹ range. The symmetric C=O stretching vibration is expected around 1360-1310 cm⁻¹. Additionally, O-C=O bending modes can be observed at lower wavenumbers, often around 800-780 cm⁻¹. mdpi.comresearchgate.net

Table 1: Expected FTIR Vibrational Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-NH₂ and -NH₃⁺ N-H Stretch 3300-2800 (broad)
Cyclohexane C-H C-H Stretch 3000-2850
-NH₂ and -NH₃⁺ N-H Bend 1600-1500
Oxalate C=O Asymmetric Stretch 1650-1610
Oxalate C=O Symmetric Stretch 1360-1310
C-N C-N Stretch 1250-1020

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations.

For the cyclohexylhydrazinium cation , the C-C stretching vibrations of the cyclohexane ring would be prominent in the Raman spectrum, typically in the 1100-800 cm⁻¹ region. The symmetric C-H stretching vibrations would also be Raman active.

The oxalate anion exhibits characteristic Raman bands. The symmetric C-O stretching vibration, which is often weak in the IR spectrum, gives a strong Raman signal in the 1480-1440 cm⁻¹ range. qut.edu.ausciengine.com The C-C stretching vibration of the oxalate anion is also a strong and characteristic Raman band, typically observed around 900-880 cm⁻¹. qut.edu.au O-C-O bending modes are expected in the 600-500 cm⁻¹ region. qut.edu.au

Table 2: Expected Raman Shifts for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
Oxalate C-O Symmetric Stretch 1480-1440
Cyclohexane C-C C-C Stretch 1100-800
Oxalate C-C C-C Stretch 900-880

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity and Conformation

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity and stereochemistry of a molecule.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound would show signals corresponding to the protons of the cyclohexylhydrazinium cation. The oxalate anion, having no protons, would not exhibit a ¹H NMR signal.

The protons on the cyclohexane ring would appear as a complex series of multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The proton attached to the nitrogen-bearing carbon (the methine proton) would likely be shifted downfield, possibly in the 2.5-3.5 ppm range, due to the deshielding effect of the adjacent nitrogen atom. The protons on the nitrogen atoms (-NH₂ and -NH₃⁺) are expected to be broad signals due to rapid exchange with the solvent and quadrupolar relaxation. Their chemical shift would be highly dependent on the solvent and concentration, but could be expected in the range of 5.0-8.0 ppm.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

For the cyclohexylhydrazinium cation , multiple signals corresponding to the inequivalent carbons of the cyclohexane ring would be expected. The carbon atom bonded to the hydrazine (B178648) group would be the most downfield-shifted among the ring carbons, likely appearing in the 50-60 ppm range. The other cyclohexane carbons would resonate at higher fields, typically between 20 and 40 ppm.

The oxalate anion carbons are highly deshielded due to the attached electronegative oxygen atoms. The ¹³C NMR signal for the oxalate carbons is typically observed as a single peak in the range of 160-170 ppm. researchgate.netosti.gov

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Environment Expected Chemical Shift (δ, ppm)
Oxalate (C=O) 160-170
Cyclohexane (C-N) 50-60

Advanced Multinuclear and Multidimensional NMR Approaches

While no specific advanced NMR studies on this compound have been reported, techniques such as 2D NMR (COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of the proton and carbon signals of the cyclohexylhydrazinium cation. For instance, a ¹H-¹³C HSQC experiment would directly correlate the proton signals with their attached carbon atoms, confirming the assignments made from the 1D spectra. An HMBC experiment could reveal long-range couplings between protons and carbons, further solidifying the structural elucidation. Multinuclear NMR, such as ¹⁴N or ¹⁵N NMR, could provide direct information about the nitrogen environments, although these experiments are often complicated by broad signals and low sensitivity.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is an indispensable tool for the solid-state characterization of crystalline materials. It provides detailed information about the atomic and molecular arrangement within a crystal lattice.

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and assess the purity of a bulk sample. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for its identification. nih.gov The pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ).

Table 1: Representative PXRD Data for a Crystalline Organic Oxalate (Note: This table is illustrative as specific data for this compound is not publicly available.)

2θ (degrees) d-spacing (Å) Relative Intensity (%)
10.2 8.67 100
15.5 5.71 45
20.4 4.35 80
25.8 3.45 60

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. nih.gov This method can provide accurate bond lengths, bond angles, and torsion angles, leading to an unambiguous determination of the molecular conformation and configuration.

An SCXRD analysis of a suitable single crystal of this compound would reveal the exact connectivity of the cyclohexylhydrazinium cation and the oxalate anion. It would also elucidate the hydrogen bonding network and other intermolecular interactions that stabilize the crystal structure. scielo.org.zascielo.org.za This information is crucial for understanding the compound's physical properties and for structure-property relationship studies.

Table 2: Representative Single-Crystal Crystallographic Data for an Organic Salt (Note: This table is illustrative as specific data for this compound is not publicly available.)

Parameter Value
Chemical Formula C8H16N2O4
Formula Weight 204.22
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 18.765
β (°) 95.34
Volume (ų) 1025.6
Z 4

Advanced Microscopic and Elemental Analysis Techniques

While XRD provides structural information, microscopic and elemental analysis techniques are necessary to understand the morphology and elemental composition of the material.

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution images of the surface morphology and topography of a sample. When applied to this compound, SEM would reveal the shape, size, and surface features of the crystals. This is important for understanding the material's physical properties, such as its flowability and dissolution rate.

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) provides qualitative and quantitative elemental analysis of the sample. researchgate.net By bombarding the sample with an electron beam, characteristic X-rays are emitted from each element present. EDX analysis of this compound would confirm the presence of carbon, nitrogen, and oxygen in the expected ratios, thereby verifying the elemental composition of the compound.

Table 3: Representative EDX Elemental Analysis Data (Note: This table is illustrative as specific data for this compound is not publicly available.)

Element Weight % Atomic %
C 47.05 44.44
N 13.72 11.11

Synchrotron-based X-ray Absorption Spectroscopy (XAS) is a highly sensitive technique that provides information about the electronic state and local atomic environment of a specific element. nih.gov XAS is element-specific and can be used to probe the coordination geometry and oxidation state of atoms in a molecule. For this compound, XAS at the nitrogen and oxygen K-edges could provide insights into the bonding environment of these heteroatoms and the nature of the hydrogen bonding interactions within the crystal lattice.

Thermal Analysis for Understanding Phase Transitions and Stability

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature. These methods are crucial for determining the thermal stability, decomposition profile, and the presence of any phase transitions. For this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed. TGA measures the change in mass of a sample as it is heated, providing information about decomposition temperatures and the presence of solvates. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase transitions. A melting point of 197 °C has been reported for this compound. chemicalbook.com

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric analysis (TGA) is a crucial technique for understanding the thermal stability and decomposition profile of chemical compounds. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. However, a comprehensive search of scientific literature and chemical databases did not yield specific thermogravimetric analysis data for this compound.

While detailed research findings and data tables for the thermal decomposition of this compound are not publicly available, the principles of TGA can be described in the context of related compounds, such as other organic hydrazine salts and oxalates. Generally, the TGA curve for a compound like this compound would be expected to show distinct mass loss steps corresponding to the sequential decomposition of its constituent parts.

For analogous organic salts, the initial weight loss in a TGA thermogram often corresponds to the loss of volatile components or the initial breakdown of the molecule. For a hydrazine derivative, this could involve the cleavage of the N-N bond or the loss of the cyclohexyl group. The oxalate moiety would also decompose, typically in one or more steps, releasing gaseous products such as carbon monoxide and carbon dioxide. The precise temperatures and percentage of mass loss for each decomposition step are unique to the compound's specific chemical structure and bonding energies.

Without experimental data, any representation of a TGA curve or a data table for this compound would be speculative. Scientific accuracy, as mandated for this article, precludes the generation of such hypothetical data. Further empirical research is required to determine the specific thermal decomposition pathway and to generate the corresponding detailed research findings for this compound.

Reaction Mechanisms and Pathways Involving Cyclohexylhydrazine Oxalate

Catalytic Roles and Mechanisms of Cyclohexylhydrazine (B1595531) Oxalate (B1200264) in Organic Transformations

While specific catalytic applications for Cyclohexylhydrazine oxalate are not extensively documented, its potential catalytic activity can be inferred from the known roles of its components. The hydrazine (B178648) moiety is a cornerstone of the Wolff-Kishner reduction, a stoichiometric process for the deoxygenation of aldehydes and ketones. libretexts.org However, hydrazine and its derivatives also participate in metal-catalyzed reactions, such as the hydrogenation of olefins. organic-chemistry.org In these systems, hydrazine serves as a convenient source of diimide (N₂H₂) in situ, which acts as the reducing agent.

The oxalate anion is well-known for its ability to act as a bidentate ligand, forming stable complexes with a variety of metal ions. nih.gov This chelating property is crucial in coordination chemistry and can influence the reactivity of a metal center in a catalytic cycle. For instance, oxalate ligands can modify the steric and electronic environment of a metal catalyst, thereby affecting its selectivity and activity.

A hypothetical catalytic cycle involving this compound could involve the oxalate anion coordinating to a metal center, while the cyclohexylhydrazine moiety either delivers a hydride equivalent or participates in a reductive step. The catalytic decomposition of hydrazine on various metal surfaces to produce ammonia (B1221849), nitrogen, and hydrogen has been studied, highlighting the interaction between hydrazine and catalytic sites. scielo.br

Chemical Reactivity and Functional Group Interconversions

The functional group transformations involving this compound are governed by the distinct chemical natures of its hydrazine and oxalate parts.

The cyclohexylhydrazine component is characterized by the nucleophilic nature of the terminal nitrogen atom. This enhanced nucleophilicity, known as the alpha-effect, is due to the interaction between the adjacent lone pairs of electrons on the two nitrogen atoms. youtube.com This property drives its primary reactions.

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds. researchgate.net Cyclohexylhydrazine reacts with aldehydes and ketones to form the corresponding cyclohexylhydrazones. evitachem.comresearchgate.net This reaction is the foundational step for the Wolff-Kishner reduction, where subsequent treatment with a strong base at high temperatures converts the hydrazone to a methylene (B1212753) group, releasing nitrogen gas. libretexts.org

The general mechanism for hydrazone formation proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration, often catalyzed by a small amount of acid. researchgate.net

Table 1: Key Reactions of the Hydrazine Moiety

Reaction Type Reactant Product Key Features
Hydrazone Formation Aldehyde or Ketone Cyclohexylhydrazone Reversible condensation reaction; foundation for Wolff-Kishner reduction. researchgate.net
Wolff-Kishner Reduction Aldehyde or Ketone Alkane Two-step process: hydrazone formation followed by base-mediated reduction. libretexts.org
Reductive Hydrogenation Alkenes, Nitro Compounds Alkanes, Amines Can act as a hydrogen source in the presence of a catalyst. organic-chemistry.org

The steric bulk of the cyclohexyl group may influence the rate of these reactions compared to unsubstituted hydrazine, but the fundamental reactivity remains the same.

The oxalate anion (C₂O₄²⁻) is the dianion of oxalic acid, a dicarboxylic acid. Its reactivity is multifaceted, encompassing acid-base, coordination, and redox chemistry.

As a conjugate base of a weak acid, the oxalate ion can act as a base. wikipedia.org Its most prominent chemical property, however, is its function as an excellent chelating ligand for metal cations. nih.gov It forms five-membered chelate rings with metal ions, leading to the formation of stable coordination complexes. This can result in the precipitation of insoluble metal oxalates, a reaction often used in gravimetric analysis.

In redox reactions, oxalate can be oxidized to carbon dioxide. This process is utilized in redox titrations, for example, with potassium permanganate. The oxalate anion's ability to participate in electron transfer makes it relevant in certain catalytic and photochemical processes.

Table 2: Key Reactions of the Oxalate Moiety

Reaction Type Reactant Product Key Features
Coordination/Chelation Metal Ions (e.g., Ca²⁺, Fe²⁺) Metal Oxalate Complex Forms stable five-membered chelate rings; can lead to precipitation. nih.gov
Acid-Base Reaction Protic Acids Hydrogenoxalate / Oxalic Acid Acts as a Brønsted-Lowry base. wikipedia.org
Redox (Oxidation) Strong Oxidizing Agents Carbon Dioxide (CO₂) Oxalate is oxidized, serving as a reducing agent.

In the context of this compound, the oxalate anion primarily serves as a counter-ion, forming a stable, crystalline solid. scielo.org.zascielo.org.zaresearchgate.net This interaction can modulate the reactivity and handling of the otherwise liquid cyclohexylhydrazine.

Mechanistic Investigations of this compound-Mediated Reactions

Direct mechanistic studies on this compound are scarce. However, insights can be drawn from kinetic studies and the elucidation of intermediates in reactions involving its constituent functional groups.

Kinetic analyses of hydrazine-based reactions provide a framework for understanding the reactivity of the cyclohexylhydrazine moiety. The rate of hydrazone formation, for instance, is dependent on pH. The reaction is typically fastest under mildly acidic conditions, which serve to activate the carbonyl group toward nucleophilic attack without fully protonating the hydrazine, which would render it non-nucleophilic. nih.gov

Kinetic studies on the hydrolysis of hydrazones show that stability is influenced by the electronic and steric nature of the substituents. nih.gov The rate of reaction for hydrazine derivatives can be quantified; for example, the reaction between various hydrazines and nitrous acid has been measured, showing that the reaction rate decreases as the total energy of the hydrazine molecule increases. mdpi.comresearchgate.net

The kinetics of hydrazine decomposition on catalytic surfaces have also been modeled, indicating that the reaction pathway and activation energy are highly dependent on the nature of the catalyst. scielo.br For the oxalate moiety, kinetic studies have focused on its complexation with metal ions, revealing varied and complex mechanistic pathways depending on the metal center.

The mechanism of the Wolff-Kishner reduction provides a clear example of intermediates involving the hydrazine moiety. After the initial formation of the hydrazone, a strong base deprotonates the terminal nitrogen to form a resonance-stabilized hydrazone anion. This anion is then protonated at the carbon atom. A second deprotonation at the nitrogen initiates the collapse of the intermediate, leading to the formation of a carbanion and the expulsion of highly stable dinitrogen gas. The final alkane product is formed upon protonation of this carbanion.

Computational studies on reactions involving complex hydrazines have been used to analyze transition states. For instance, in certain cycloaddition reactions, the dihedral angle of the hydrazine moiety (θC-N-N-C) was found to substantially affect the energy of the transition state, thereby controlling stereoselectivity. acs.org Similarly, transition state models have been proposed for reactions such as the α-hydrazination of aldehydes, often involving hydrogen bonding to orient the reactants. researchgate.net

Influence of Reaction Environment on this compound Reactivity and Selectivity

Solvent Effects on Reaction Outcomes

The solvent plays a critical role in chemical reactions by influencing reactant solubility, stabilizing transition states, and participating in the reaction mechanism. The choice of solvent can therefore dramatically alter the outcome of reactions involving this compound. The reactivity of this salt is intrinsically linked to the separate reactivities of the cyclohexylhydrazinium cation and the oxalate anion, and how the solvent interacts with each.

In polar protic solvents , such as water, ethanol, and methanol, the salt is likely to be well-solvated through hydrogen bonding. This solvation stabilizes the ionic components, potentially facilitating reactions that proceed through ionic intermediates. For instance, in nucleophilic substitution reactions where cyclohexylhydrazine acts as the nucleophile, a polar protic solvent can stabilize the leaving group, thereby accelerating the reaction. However, the same solvent can also form strong hydrogen bonds with the lone pair of electrons on the nitrogen atoms of cyclohexylhydrazine, which could decrease its nucleophilicity.

In polar aprotic solvents , like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, the salt's solubility may still be significant. These solvents are effective at solvating cations but are less effective at solvating anions. This can leave the oxalate anion more "naked" and therefore more reactive. Reactions where the oxalate anion participates, for example as a precipitating agent for metal ions, might be favored in such solvents. For reactions involving the cyclohexylhydrazine moiety, the absence of hydrogen bonding from the solvent to the nitrogen atoms can enhance its nucleophilicity compared to in protic solvents.

Nonpolar solvents , such as hexane, toluene, and dichloromethane, are generally poor at solvating ionic compounds. Consequently, the solubility of this compound in these solvents is expected to be low, which would significantly limit its reactivity in homogeneous reactions. Heterogeneous reactions, however, might still be possible at the solvent-solid interface. In such environments, the reactivity would be highly dependent on the surface area of the solid salt.

The following table summarizes the expected general effects of different solvent classes on reactions involving this compound.

Solvent ClassGeneral Effects on ReactivityPotential Impact on Selectivity
Polar Protic (e.g., Water, Ethanol)- Good solubility for the salt.
  • Stabilizes ionic intermediates and transition states.
  • Can decrease nucleophilicity of the hydrazine moiety via hydrogen bonding.
  • - May favor reactions proceeding through polar or ionic pathways.
  • Can influence acid-base equilibria.
  • Polar Aprotic (e.g., DMF, DMSO)- Moderate to good solubility.
  • Enhances the nucleophilicity of the hydrazine moiety compared to protic solvents.
  • Anions are less solvated and more reactive.
  • - May favor SN2-type reactions.
  • Can alter the reactivity of the oxalate anion.
  • Nonpolar (e.g., Hexane, Toluene)- Poor solubility, limiting homogeneous reactivity.
  • Reactions are likely to be heterogeneous and slower.
  • - May favor surface-catalyzed reactions or reactions of the small dissolved fraction.

    pH and Temperature-Dependent Reactivity

    The pH of the reaction medium and the temperature are fundamental parameters that govern the reactivity of this compound. These factors can influence the protonation state of the reactants and provide the necessary energy to overcome activation barriers.

    pH-Dependent Reactivity

    The reactivity of this compound is highly dependent on the pH of the solution due to the acid-base properties of both the cyclohexylhydrazine and the oxalate components. Cyclohexylhydrazine is a weak base, and its protonated form, the cyclohexylhydrazinium ion, is in equilibrium with the free base. The position of this equilibrium is dictated by the pH of the solution.

    In acidic conditions (low pH) , the equilibrium will favor the protonated cyclohexylhydrazinium cation. This protonation significantly reduces the nucleophilicity of the hydrazine group, as the lone pair of electrons on the nitrogen is engaged in a bond with a proton. Consequently, reactions that require cyclohexylhydrazine to act as a nucleophile will be inhibited at low pH.

    In neutral to slightly alkaline conditions (higher pH) , a greater proportion of the deprotonated, free cyclohexylhydrazine base will be present. This free base is a much stronger nucleophile, and thus, reactions involving its nucleophilic character will proceed more readily. Studies on the oxidation of hydrazine have shown that the reaction proceeds faster in alkaline solutions. dtic.mil This suggests that the degradation or oxidation of the cyclohexylhydrazine moiety would also be accelerated at higher pH.

    The oxalate anion is the conjugate base of a weak dicarboxylic acid, oxalic acid. In solution, it can exist in different protonation states (oxalate, hydrogen oxalate, and oxalic acid) depending on the pH. At very low pH, the fully protonated oxalic acid will predominate, while at moderately low pH, the hydrogen oxalate anion will be the main species. In neutral to alkaline solutions, the dianion, oxalate, will be the dominant form. The reactivity of the oxalate, for instance in complexation reactions with metal ions, will therefore be pH-dependent.

    Temperature-Dependent Reactivity

    Temperature has a profound effect on the rate of chemical reactions, as described by the Arrhenius equation. Generally, an increase in temperature leads to an increase in the reaction rate by providing more kinetic energy to the reacting molecules, thus increasing the frequency and energy of collisions.

    For reactions involving this compound, increasing the temperature will typically accelerate the reaction rate, assuming the reactants and products are stable at the elevated temperature. However, high temperatures can also lead to decomposition.

    The thermal stability of oxalate salts is a well-studied area. Metal oxalates, for instance, typically decompose upon heating, often through the formation of carbonates and subsequently metal oxides, with the evolution of carbon monoxide and carbon dioxide. While the specific decomposition pathway for this compound is not detailed in the available literature, it is reasonable to expect that at elevated temperatures, the compound will undergo thermal decomposition. This decomposition could involve the breakdown of the oxalate anion and potentially redox reactions between the reducing hydrazine moiety and the oxalate group. The decomposition of rare earth oxalates with hydrazine, for example, is known to produce metal cyanates and cyanides as intermediates. acs.org

    The following table outlines the general effects of pH and temperature on the reactivity of this compound.

    ParameterConditionEffect on Reactivity
    pH Acidic (Low pH)- Favors the protonated, less nucleophilic cyclohexylhydrazinium ion.
  • Inhibits nucleophilic reactions of the hydrazine moiety.
  • Alkaline (High pH)- Favors the free base form of cyclohexylhydrazine, which is more nucleophilic.
  • Accelerates nucleophilic reactions and potentially oxidation.
  • Temperature Increased Temperature- Generally increases the rate of most chemical reactions.
  • Can lead to undesired side reactions or decomposition.
  • High Temperature- Likely to cause thermal decomposition of the compound.

    Applications of Cyclohexylhydrazine Oxalate in Contemporary Organic Synthesis

    Building Block in the Synthesis of Nitrogen-Containing Heterocyclic Systems

    The primary application of cyclohexylhydrazine (B1595531), generated from its oxalate (B1200264) salt, is in the synthesis of nitrogen-containing heterocycles. These structural motifs are central to many pharmaceuticals, agrochemicals, and materials.

    Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms that exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comnih.gov The most common and direct method for synthesizing N-substituted pyrazoles is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. mdpi.commdpi.com

    In this reaction, cyclohexylhydrazine acts as a bidentate nucleophile, attacking the two carbonyl carbons of the 1,3-dicarbonyl compound. The subsequent dehydration and cyclization lead to the formation of an N-cyclohexylpyrazole ring. The reaction is highly efficient for producing polysubstituted pyrazoles. mdpi.comnih.gov The use of unsymmetrical dicarbonyl compounds can lead to the formation of regioisomers, although reaction conditions can often be tuned to favor one product. nih.gov

    Table 1: Synthesis of N-Cyclohexylpyrazole Derivatives

    This interactive table illustrates the reaction of Cyclohexylhydrazine with various 1,3-dicarbonyl compounds to yield corresponding pyrazole derivatives.

    1,3-Dicarbonyl ReactantResulting N-Cyclohexylpyrazole StructureProduct Name
    Acetylacetone1-cyclohexyl-3,5-dimethyl-1H-pyrazole structure1-cyclohexyl-3,5-dimethyl-1H-pyrazole
    Ethyl acetoacetate (B1235776)1-cyclohexyl-3-methyl-1H-pyrazol-5(4H)-one structure1-cyclohexyl-3-methyl-1H-pyrazol-5(4H)-one
    Dibenzoylmethane1-cyclohexyl-3,5-diphenyl-1H-pyrazole structure1-cyclohexyl-3,5-diphenyl-1H-pyrazole

    Beyond pyrazoles, cyclohexylhydrazine is a key precursor for other important aza-heterocycles, most notably indoles and pyridazines.

    Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic and widely used method for preparing indoles, which are privileged structures in medicinal chemistry. nih.govthermofisher.com The reaction involves treating a ketone or aldehyde with cyclohexylhydrazine under acidic conditions. byjus.com The initially formed cyclohexylhydrazone undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. alfa-chemistry.com This method is central to the synthesis of numerous pharmaceuticals, including the triptan class of antimigraine drugs. wikipedia.org

    Pyridazine (B1198779) Synthesis: Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse pharmacological activities. nih.gov Cyclohexylhydrazine can be used to construct the pyridazine core through condensation with 1,4-dicarbonyl compounds or α,β-unsaturated carbonyl compounds that can act as synthetic equivalents. organic-chemistry.org These reactions provide a direct route to functionalized pyridazine derivatives. nih.govliberty.edu

    Reagent in the Construction of Complex Organic Architectures

    The ability to introduce an N-cyclohexyl heterocyclic core is crucial in the assembly of complex organic molecules, particularly in drug discovery. The cyclohexyl group increases the lipophilicity of a molecule, which can enhance its pharmacokinetic properties, such as membrane permeability and metabolic stability.

    The Fischer indole synthesis, using cyclohexylhydrazine, is a key step in the total synthesis of various natural product alkaloids and complex pharmaceutical agents. wikipedia.orgnih.gov For example, precursors for drugs such as 1H-indole-3-carboxamide derivatives, which are investigated as P2Y12 antagonists for antithrombotic therapy, can be prepared using substituted hydrazines in cyclization reactions. google.com The incorporation of the cyclohexylhydrazine-derived scaffold provides a robust framework that can be further elaborated into intricate molecular architectures. nbinno.com

    Role in the Development of New Catalysts or Ligand Systems

    Cyclohexylhydrazine and its derivatives are valuable in coordination chemistry and catalysis. They can be used to synthesize Schiff base ligands, which are known for their ability to form stable complexes with a variety of transition metals.

    For instance, N-cyclohexyl hydrazine carbothioamide can be condensed with aldehydes to form bidentate Schiff base ligands. These ligands have been coordinated with metals like nickel, palladium, and platinum to create square planar complexes. nih.gov Such complexes are investigated for their catalytic activity and potential applications in fields like oncology, where they have shown proapoptotic effects. nih.gov The electronic properties and steric bulk of the cyclohexyl group can significantly influence the stability, solubility, and catalytic efficiency of the resulting metal complex. Furthermore, hydrazine derivatives are explored in the development of heterogeneous catalysts, which offer advantages such as easy separation and reusability. sciforum.netmdpi.com

    Emerging Synthetic Transformations Enabled by Cyclohexylhydrazine Oxalate

    The versatility of the hydrazine functional group continues to inspire the development of novel synthetic methodologies. Cyclohexylhydrazine, sourced from its oxalate salt, is a candidate for emerging synthetic transformations that prioritize efficiency and molecular diversity.

    One area of growing interest is its use in multicomponent reactions (MCRs). nih.govbeilstein-journals.org MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of atom economy and operational simplicity. Cyclohexylhydrazine can serve as the nitrogen-containing component in novel MCRs to rapidly generate libraries of diverse heterocyclic compounds for high-throughput screening.

    Additionally, the strategy of molecular hybridization, which combines two or more pharmacophores into a single molecule, is a modern approach in drug design. mdpi.com Cyclohexylhydrazine can be used to link different bioactive scaffolds, leading to the creation of hybrid molecules like acylhydrazone-oxazole derivatives with potentially enhanced or novel biological activities. mdpi.com The development of new organocatalysts for the synthesis of hydrazine derivatives themselves is also an active area of research, promising to make reagents like cyclohexylhydrazine more accessible for these advanced applications.

    Theoretical and Computational Investigations of Cyclohexylhydrazine Oxalate

    Quantum Chemical Approaches to Electronic Structure and Bonding

    Quantum chemical methods are fundamental to understanding the electronic structure, geometry, and reactivity of molecules at the atomic level.

    Density Functional Theory (DFT) for Molecular Geometry and Energetics

    Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is often employed to determine the optimized molecular geometry, bond lengths, bond angles, and energetic properties of compounds. For cyclohexylhydrazine (B1595531) oxalate (B1200264), DFT calculations would reveal the most stable three-dimensional arrangement of the atoms in both the cyclohexylhydrazinium cation and the oxalate anion.

    A typical DFT study would involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The output would provide the ground-state energy of the molecule, from which thermodynamic properties such as the enthalpy of formation could be derived. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would offer insights into the molecule's reactivity and electronic transitions.

    Ab Initio Calculations for High-Accuracy Predictions

    Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties. For cyclohexylhydrazine oxalate, high-level ab initio calculations could be used to refine the geometric and energetic parameters obtained from DFT and to provide benchmark data for less computationally expensive methods. These calculations are particularly useful for small to medium-sized molecules where high accuracy is required.

    Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

    Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a solvent box of water, and calculating the interactions between all atoms using a force field.

    By integrating Newton's laws of motion, the trajectory of each atom can be followed, providing a detailed view of the molecule's conformational flexibility and its interactions with the surrounding solvent molecules. This would allow for the study of how the cyclohexyl ring and the hydrazine (B178648) group move and interact, and how the ionic bond with the oxalate is affected by the solvent.

    Computational Spectroscopy for Prediction and Interpretation of Experimental Data

    Computational spectroscopy involves the use of theoretical methods to predict and interpret spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts of this compound, it would be possible to assign the peaks in experimentally obtained spectra to specific molecular motions and chemical environments. This synergy between computational and experimental spectroscopy is a powerful tool for structural elucidation.

    Reaction Mechanism Modeling and Energetic Profiles

    Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the activation energies. This would provide a detailed understanding of the reaction pathways, kinetics, and thermodynamics of processes such as the synthesis or decomposition of the compound.

    Crystal Structure Prediction and Solid-State Properties from Theoretical Models

    Crystal structure prediction (CSP) methods aim to find the most stable crystal packing of a molecule from its chemical diagram alone. For this compound, CSP could be used to predict the arrangement of the cyclohexylhydrazinium and oxalate ions in the solid state. These predicted structures could then be used to calculate solid-state properties such as lattice energy, density, and mechanical properties. Theoretical models can also be used to understand intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

    Future Directions and Emerging Research Avenues for Cyclohexylhydrazine Oxalate

    Development of Green and Sustainable Synthetic Routes

    The future synthesis of cyclohexylhydrazine (B1595531) oxalate (B1200264) is anticipated to align with the principles of green chemistry, moving away from conventional methods that may involve hazardous reagents or generate significant waste. Research in this area would focus on developing environmentally benign and economically viable synthetic pathways.

    Key research objectives would include:

    Solvent-Free and Aqueous Synthesis: Exploring mechanochemical methods, such as ball milling, or conducting the synthesis in water to eliminate the need for volatile organic solvents. rsc.orgorientjchem.org These techniques have been successfully applied to other hydrazine (B178648) derivatives, often resulting in higher yields and shorter reaction times. ajgreenchem.comminarjournal.com

    Catalytic Approaches: Investigating the use of heterogeneous or homogeneous catalysts to improve reaction efficiency and selectivity for the synthesis of the cyclohexylhydrazine precursor. For instance, ruthenium-based complexes have shown high activity in the electrochemical oxidation of ammonia (B1221849) to produce hydrazine, a process that could be adapted for derivatives. researchgate.net

    Use of Renewable Feedstocks: Developing routes that begin from renewable biomass sources rather than petroleum-based starting materials.

    Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction between cyclohexylhydrazine and oxalic acid, a technique known to reduce reaction times and energy consumption in the synthesis of hydrazone derivatives. minarjournal.com

    The following table compares a conventional synthetic approach with a potential green alternative for producing hydrazine derivatives.

    ParameterConventional RoutePotential Green Route
    Solvent Organic Solvents (e.g., Ethanol, Methanol)Water or Solvent-Free (Mechanochemistry)
    Catalyst Strong acids/basesBiocatalysts, reusable solid catalysts
    Energy Input Conventional heating (reflux)Microwave irradiation, ambient temperature
    Atom Economy ModerateHigh
    Waste Generation Higher (solvent waste, by-products)Minimal

    Integration with Advanced Characterization for In-Situ Monitoring

    Understanding the reaction dynamics, kinetics, and mechanism of formation and subsequent reactions of cyclohexylhydrazine oxalate is crucial for process optimization and discovery of new applications. The integration of advanced, real-time (in-situ) characterization techniques is a key future direction.

    Emerging research would leverage:

    Spectroscopic Methods: Techniques like in-situ Fourier Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time. rsc.org This data provides invaluable insights into reaction pathways and kinetics.

    Electrochemical Sensors: The development of selective electrochemical sensors could allow for the continuous monitoring of cyclohexylhydrazine concentrations, which is particularly relevant for tracking its reactions or potential environmental presence. techbriefs.com

    Mobility Spectrometry: Ion mobility spectrometry (IMS) and differential mobility spectrometry (DMS) are highly sensitive techniques capable of detecting trace amounts of hydrazine vapors, offering potential for real-time process safety and control. nasa.gov

    Fluorescent Probes: Designing specific fluorescent probes that react with cyclohexylhydrazine could enable its detection and quantification in various media, including biological and environmental samples, through observable changes in fluorescence. nih.govnih.gov

    This table outlines potential in-situ monitoring techniques and their specific applications for studying this compound.

    TechniqueInformation GainedPotential Application
    In-Situ FT-IR/Raman Functional group changes, formation of intermediatesMonitoring the salt formation reaction, studying decomposition pathways
    In-Situ NMR Structural elucidation of species in solutionIdentifying reaction intermediates and by-products in real-time
    Electrochemical Analysis Reaction kinetics, concentration changesOptimizing electrochemical synthesis or degradation processes
    Mass Spectrometry Identification of transient speciesElucidating complex reaction mechanisms

    Exploration of Novel Reactivity Patterns and Unconventional Transformations

    The cyclohexylhydrazine moiety is a versatile functional group. Future research is expected to explore its reactivity beyond known transformations, aiming to synthesize novel molecular architectures. The presence of the oxalate counter-ion may also influence reactivity, stability, and selectivity in these transformations.

    Potential areas of investigation include:

    Catalytic Reductions: Hydrazine and its derivatives are potent reducing agents, often used in catalytic systems. acs.org Research could focus on using this compound in novel catalytic cycles for the reduction of various functional groups.

    Heterocycle Synthesis: Hydrazines are fundamental building blocks for a vast array of nitrogen-containing heterocyclic compounds, many of which have significant biological activity. nih.govmaterialsciencejournal.org Exploring cyclization reactions of this compound with various electrophiles could yield new families of pyrazoles, pyridazines, or other heterocycles.

    N-N Bond Coupling: Developing new catalytic methods for N-N bond formation could utilize cyclohexylhydrazine as a nucleophile in cross-coupling reactions to create more complex, unsymmetrical hydrazine derivatives. organic-chemistry.org

    Reaction with Carbonyls: The reaction of hydrazines with aldehydes and ketones to form hydrazones is well-established. Future work could explore unconventional carbonyl partners or catalytic systems to generate hydrazones with unique electronic or steric properties for applications in materials science or medicinal chemistry. mdpi.com

    Computational Design and Prediction of Novel this compound Applications

    Computational chemistry and molecular modeling are powerful tools for accelerating chemical research. Applying these methods to this compound can guide experimental work by predicting properties, reaction outcomes, and potential applications, thereby saving time and resources.

    Future computational studies would likely involve:

    Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structure, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts of this compound, corroborating experimental data. tandfonline.com Furthermore, DFT is effective for studying reaction mechanisms and calculating thermodynamic properties like bond dissociation enthalpies. nih.govacs.orgacs.org

    Molecular Docking: For potential pharmaceutical applications, molecular docking simulations can predict the binding affinity and interaction patterns of cyclohexylhydrazine or its derivatives with biological targets like enzymes or receptors. mdpi.comnih.gov

    Quantitative Structure-Activity Relationship (QSAR): By building computational models based on a series of related hydrazine derivatives, QSAR studies can predict the biological activity or other properties of new, unsynthesized compounds.

    Materials Property Prediction: Computational screening could be used to predict the potential of this compound or its derivatives as components in energetic materials, corrosion inhibitors, or organic electronic materials.

    The table below summarizes key computational methods and the insights they can provide for this compound research.

    Computational MethodPredicted Properties / Insights
    Density Functional Theory (DFT) Molecular structure, spectroscopic signatures, reaction energetics, bond strengths
    Molecular Dynamics (MD) Conformational analysis, solvent effects, dynamic behavior
    Molecular Docking Binding modes and affinities with biological macromolecules
    QSAR Prediction of biological activity or toxicity

    Synergistic Approaches Combining Synthesis, Characterization, and Computation

    The most rapid and impactful advances in the study of this compound will come from a synergistic approach that tightly integrates the aforementioned research avenues. This modern chemical research paradigm involves a continuous feedback loop between prediction, synthesis, and analysis.

    An integrated workflow would look like this:

    Computational Prediction: Theoretical studies predict promising synthetic routes (e.g., green pathways) and identify derivatives of cyclohexylhydrazine with desirable properties for specific applications (e.g., high binding affinity to a therapeutic target). nih.govresearchgate.net

    Guided Synthesis: The computational predictions guide the experimental synthesis, focusing efforts on the most promising chemical pathways and target molecules. mdpi.com

    In-Situ Analysis: During synthesis and subsequent reactivity studies, advanced in-situ characterization provides real-time data on reaction efficiency and mechanisms. tandfonline.compsvmkendra.com

    Iterative Refinement: The experimental results are used to refine and validate the computational models, leading to more accurate future predictions and a deeper fundamental understanding of the compound's chemical behavior.

    By combining the predictive power of computational chemistry with efficient, sustainable synthetic methods and detailed, real-time analytical insight, researchers can systematically explore and exploit the chemical potential of this compound, paving the way for its use in novel and valuable applications.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for cyclohexylhydrazine oxalate, and how can reaction yields be improved?

    • Methodological Answer : Cyclohexylhydrazine derivatives can be synthesized via a three-step process involving condensation of cyclohexanone with tert-butyl carbazate, followed by borane-THF reduction and hydrolysis/decarboxylation. Reaction calorimetry studies indicate that controlled acid addition (methanesulfonic acid) during derivatization improves yield by minimizing side reactions . For photocatalytic applications, blue LED irradiation in acetonitrile with HCl achieves moderate yields (45%), though optimization of equivalents and solvent polarity may enhance efficiency .

    Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?

    • Methodological Answer : Key techniques include:

    • HPLC : For purity assessment (e.g., retention time 0.58 min for triazole derivatives) .
    • Mass Spectrometry (MS) : Confirm molecular ions (e.g., [M+H]+ = 166.13 for triazoles) .
    • Melting Point Analysis : Critical for verifying derivatives (e.g., cyclohexylhydrazine hydrochloride melts at 110–114°C) .
    • ATR-IR Spectroscopy : To track functional groups like hydrazine-carboxylate intermediates .

    Advanced Research Questions

    Q. How can researchers address discrepancies in reported reaction yields when using cyclohexylhydrazine derivatives in heterocyclic synthesis?

    • Methodological Answer : Yield variations often stem from reaction conditions. For example:

    • Photocatalytic Systems : Lower yields (45%) may arise from competing radical pathways or oxygen interference, necessitating inert atmospheres .
    • Continuous-Flow Synthesis : Higher yields (72%) are achieved via precise stoichiometry (1.15 equiv hydrazine) and solvent optimization (DMSO enhances nucleophilicity) .
    • Data Cross-Validation : Use calorimetry to map exothermic steps and identify side reactions (e.g., adiabatic temperature rises of 27.4°C in acid-mediated steps) .

    Q. What strategies are effective in minimizing by-product formation during the synthesis of cyclohexylhydrazine derivatives?

    • Methodological Answer :

    • Radical Pathway Control : Exclude oxygen during photoamination to reduce cyclohexanol/by-product formation .
    • Stepwise Acid Addition : Sequential protonation of intermediates (e.g., Boc deprotection with methanesulfonic acid) prevents uncontrolled gas evolution and side products .
    • Catalyst Screening : Transition-metal-free systems reduce metal contamination but require careful pH adjustment to avoid hydrazine decomposition .

    Q. How does the presence of cyclohexylhydrazine derivatives influence reaction mechanisms in transition-metal-free photocatalytic systems?

    • Methodological Answer : Cyclohexylhydrazine acts as a radical initiator in HCl-mediated systems. Mechanistic studies suggest:

    • N–N Bond Fission : Generates cyclohexyl radicals, enabling C3-arylation of quinoxalinones .
    • Spectroscopic Probes : Use UV-Vis to detect hydrazine radical intermediates; EPR can confirm radical species .
    • Computational Modeling : DFT studies predict regioselectivity in arylation reactions based on hydrazine’s electron-donating effects .

    Q. What in vitro models are suitable for evaluating the antibacterial activity of cyclohexylhydrazine-containing hybrids?

    • Methodological Answer :

    • Quinoline Hydrazone Hybrids : Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays (MIC values <10 µg/mL indicate potency) .
    • Bacterial Strain Panels : Include Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Use broth microdilution to assess minimum inhibitory concentrations (MICs) .
    • Cytotoxicity Screening : Compare hybrid activity in mammalian cell lines (e.g., HEK293) to establish selectivity indices .

    Data Contradiction Analysis

    • Example : reports 45% yield for cyclohexylhydrazine in photocatalytic arylation, while achieves higher yields (72%) via continuous-flow synthesis.
      • Resolution : Differences arise from reaction scalability (batch vs. flow), stoichiometric ratios (1.15 equiv hydrazine in flow vs. 1.5 equiv arylhydrazine in batch ), and heat management (calorimetry-guided steps reduce decomposition ).

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